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Compound of Interest

Compound Name: 2-(cyclopropylmethoxy)acetic Acid

Cat. No.: B123766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(cyclopropylmethoxy)acetic acid is a small organic molecule featuring a cyclopropyl group,

an ether linkage, and a carboxylic acid functional moiety. The unique structural characteristics

imparted by the strained cyclopropyl ring and the acidic proton make the comprehensive

spectral analysis of this compound crucial for its identification, purity assessment, and for

understanding its potential chemical and biological interactions. This guide provides a detailed

overview of the spectral data, experimental protocols, and potential biological significance of 2-
(cyclopropylmethoxy)acetic acid, serving as a valuable resource for professionals in

research and drug development. While specific experimental data for this compound is not

publicly available, this guide presents a detailed analysis based on established principles of

spectroscopy and data from analogous structures.

Spectral Data Summary
The following tables summarize the predicted quantitative data for the spectral analysis of 2-
(cyclopropylmethoxy)acetic acid based on its chemical structure and known spectral

properties of similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~4.1 Singlet 2H -O-CH₂-COOH

~3.4 Doublet 2H -CH₂-O-

~1.1 Multiplet 1H -CH- (cyclopropyl)

~0.5 Multiplet 2H -CH₂- (cyclopropyl)

~0.2 Multiplet 2H -CH₂- (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~175 C=O

~75 -O-CH₂-

~70 -CH₂-O-

~10 -CH- (cyclopropyl)

~3 -CH₂- (cyclopropyl)

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)

~2950 Medium
C-H stretch (cyclopropyl and

methylene)

~1710 Strong C=O stretch (carboxylic acid)

~1200 Strong C-O stretch (acid and ether)

~1050 Medium C-O stretch (ether)
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Mass Spectrometry
In mass spectrometry, 2-(cyclopropylmethoxy)acetic acid (molecular weight: 130.14 g/mol )

is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺)

depending on the ionization technique used. Common fragmentation patterns would likely

involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ether bond.

m/z Possible Fragment

131 [M+H]⁺

85 [M-COOH]⁺

57 [C₄H₉]⁺ (from cyclopropylmethyl)

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-(cyclopropylmethoxy)acetic acid in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent depends on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl

plates.

Solid (KBr pellet): If the sample is a solid, grind a small amount of the sample with dry KBr

powder and press it into a thin pellet.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer and record the sample spectrum.

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major

fragment ions. High-resolution mass spectrometry can be used to determine the elemental

composition of the parent molecule and its fragments.

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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